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Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072

This technical guide provides a comprehensive overview of the discovery, development, and
characterization of JINJ-63533054, a potent and selective agonist for the G protein-coupled
receptor 139 (GPR139). JNJ-63533054 was developed by Janssen Research & Development,
LLC, as a chemical tool to investigate the physiological functions of GPR139, an orphan
receptor predominantly expressed in the central nervous system.[1] Its development has been
instrumental in elucidating the potential roles of GPR139 in various neurological processes.
This document is intended for researchers, scientists, and drug development professionals
interested in the pharmacology and therapeutic potential of GPR139 modulation.

Discovery

JNJ-63533054, with the chemical name 3-chloro-N-[2-0x0-2-[[(1S)-1-
phenylethyllJamino]ethyllbenzamide, was identified through a high-throughput screening
campaign aimed at finding selective small-molecule agonists for GPR139.[2] This effort was
undertaken to create a tool to probe the function of GPR139, given that its endogenous ligands
were not definitively known at the time, though L-tryptophan and L-phenylalanine were
identified as candidate physiological ligands.[2] The identification of INJ-63533054 provided a
crucial asset for studying the receptor's role in the brain.[2]

Mechanism of Action

JNJ-63533054 is a potent and selective agonist of GPR139. It activates the human, rat, and
mouse GPR139 receptors with high potency. GPR139 is an orphan G-protein-coupled receptor
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that is highly expressed in specific brain regions, most notably the medial habenula and
septum.

Signaling Pathways

Studies have shown that GPR139 can couple to multiple G protein subtypes. The primary
signaling pathway activated by GPR139 upon agonist binding is through Gg/11 proteins,
leading to downstream calcium mobilization. Evidence also suggests potential coupling to Gi/o
proteins. The activation of Gg/11 by GPR139 can counteract the effects of p-opioid receptor
(MOR) activation in medial habenula neurons.
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Caption: GPR139 signaling cascade upon activation by JNJ-63533054.

Binding Site

Cryo-electron microscopy studies have revealed the binding mode of INJ-63533054 within the
GPR139 transmembrane bundle. The phenyl ring of the molecule is situated in a deep
hydrophobic pocket. Key interactions include a cation-1t interaction with residue R2446x51 and
a TI—Tt interaction with W2416x48. Mutagenesis studies have confirmed the importance of
residues F1093x33, H1875x43, and N2717x38 for receptor activation. Interestingly, two distinct
binding poses for INJ-63533054 were identified in the GPR139-Gi structure, suggesting a
potential link between ligand conformation and G protein coupling specificity.
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In Vitro Pharmacological Profile

JNJ-63533054 demonstrates high potency and selectivity for GPR139 in various in vitro
assays. It was shown to be selective against a panel of 50 other targets and displayed no
activity at its closest homolog, GPR142.

Parameter Species Value Assay Type

EC50 Human ~16 nM Calcium Mobilization
EC50 Human 17 nM GTPyS Binding
EC50 Rat 63 nM Calcium Mobilization
EC50 Mouse 28 nM Calcium Mobilization
Kd Human 10 1M Radioligand Binding

([BH]INJ-63533054)

Radioligand Binding
([BH]INJ-63533054)

Kd Rat 32 nM

Radioligand Binding
([H]INJ-63533054)

Kd Mouse 23 nM

Data sourced from

multiple references.

Experimental Protocols

e Calcium Mobilization Assay: Recombinant cells expressing GPR139 were used. Receptor
activity was measured by quantifying changes in intracellular calcium levels following the
application of INJ-63533054.

e GTPyS Binding Assay: The binding of the non-hydrolyzable GTP analog, [3°*S]GTPyS, to G
protein-coupled receptors was measured in cell membranes expressing GPR139. An
increase in [3*S]GTPyS binding upon addition of INJ-63533054 indicates receptor activation.

o Radioligand Binding Assay: A tritium-labeled version of INJ-63533054 ([*H]JNJ-63533054)
was used to perform saturation binding studies on cell membranes expressing human, rat, or
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mouse GPR139 to determine the binding affinity (Kd) and receptor density (Bmax).

In Vivo Preclinical Profile

JNJ-63533054 is orally bioavailable and crosses the blood-brain barrier, making it a suitable
tool for in vivo studies in rodents.

Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that INJ-63533054 has excellent properties for
in vivo use.

Parameter Value Species Dosing

IV Clearance 53 mL/min/kg Rat 1 mg/kg IV

Cmax 317 ng/mL (~1 pM) Rat 5 mg/kg PO

t1/2 2.5 hours Rat 5 mg/kg PO

Brain/Plasma Ratio 1.2 Rat 5 mg/kg PO

Data sourced from

MedChemEXxpress.

Experimental Protocols

¢ Blood-Brain Barrier Penetration Study: Male C57BL/6 mice and Sprague-Dawley rats
received an oral administration of INJ-63533054 (10 mg/kg). At various time points (e.g.,
0.25, 0.5, 1, 2, 4, and 8 hours for mice), animals were euthanized. Brain and blood samples
were collected, and drug concentrations were determined using liquid
chromatography/tandem mass spectrometry (LC/MS-MS) to calculate the brain-to-plasma
concentration ratio.
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Caption: Experimental workflow for the blood-brain barrier penetration study.
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Pharmacodynamics and Behavioral Studies

The effects of INJ-63533054 have been characterized in several in vivo models:

e Locomotor Activity: In rats, oral administration of INJ-63533054 (3-30 mg/kg) induced a
dose-dependent reduction in locomotor activity.

o c-fos Expression: Despite the high expression of GPR139 in the medial habenula and dorsal
striatum, JNJ-63533054 (10-30 mg/kg, p.o.) did not alter c-fos expression in these brain
regions.

o Neurochemistry: In vivo microdialysis experiments in rats showed that JINJ-63533054 did not
affect basal levels of dopamine or serotonin in the medial prefrontal cortex (mPFC) and
nucleus accumbens (NAc).

o Behavioral Models: The compound was profiled in models of anxiety, despair, and
anhedonia. It produced a small anxiolytic-like effect in the marble burying test but had no
effect in the elevated plus maze. In the female urine sniffing test, used to assess anhedonia-
like behavior, INJ-63533054 significantly decreased the time spent sniffing the urine cue. It
had no significant effect in the tail suspension test or on learned helplessness.

e Alcohol Consumption: In a preclinical model, JNJ-63533054 was reported to reduce the
escalation of alcohol self-administration in alcohol-dependent male rats.

Development Status

As of late 2025, JNJ-63533054 is categorized as being in the preclinical stage of development.
It was initially developed by Janssen Research & Development, LLC, and has been
investigated for its potential in treating central nervous system diseases and alcohol use
disorder. While it has served as an invaluable research tool, its progression into clinical trials
has not been publicly documented. Other GPR139 agonists, such as TAK-041, have advanced
to clinical trials for neuropsychiatric disorders, but with mixed results. The research conducted
with INJ-63533054 continues to contribute significantly to the understanding of GPR139's role
in brain function and its potential as a therapeutic target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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